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Compound of Interest

Compound Name: 5-Propylbenzene-1,3-diol-d5

Cat. No.: B15289376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Propylbenzene-1,3-diol-d5 (also

known as Divarinol-d5), a deuterated analog of 5-Propylbenzene-1,3-diol (Divarinol). This

document is intended for researchers, scientists, and professionals in drug development who

utilize isotopically labeled compounds for quantitative analysis.

Core Compound Properties
5-Propylbenzene-1,3-diol-d5 is a synthetic, stable isotope-labeled version of 5-

Propylbenzene-1,3-diol, a naturally occurring resorcinol. The incorporation of five deuterium

atoms on the propyl chain makes it an ideal internal standard for mass spectrometry-based

quantification of the parent compound and related analytes, such as cannabigerovarin (CBGV),

in complex matrices.[1][2]

Chemical Structure and Identification
The structure of 5-Propylbenzene-1,3-diol-d5 is characterized by a benzene ring substituted

with two hydroxyl groups at positions 1 and 3, and a deuterated propyl group at position 5.

Systematic Name: 5-(propyl-d5)benzene-1,3-diol Synonyms: Divarinol-d5, 5-Propylresorcinol-

d5 CAS Number: 498542-90-8[1] Molecular Formula: C₉H₇D₅O₂ SMILES: [2H]C([2H])

([2H])C([2H])([2H])Cc1cc(O)cc(O)c1[1]

Diagram of 5-Propylbenzene-1,3-diol-d5 Structure
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Chemical structure of 5-Propylbenzene-1,3-diol-d5.

Quantitative Data Summary
The following table summarizes the key quantitative data for both 5-Propylbenzene-1,3-diol-
d5 and its non-deuterated analog for comparative purposes.

Property
5-Propylbenzene-1,3-diol-
d5

5-Propylbenzene-1,3-diol

Molecular Weight 157.22 g/mol 152.19 g/mol

Exact Mass 157.115 g/mol [1] 152.0837 g/mol

CAS Number 498542-90-8[1] 500-49-2

Melting Point Not available 82.8 °C

Boiling Point Not available 234.66 °C (estimate)

Solubility Not available

DMF: 2 mg/ml; DMSO: 2

mg/ml; Ethanol: 5 mg/ml; PBS

(pH 7.2): 1 mg/ml

Appearance Not available White to brown crystalline solid

Experimental Protocols
Proposed Synthesis of 5-Propylbenzene-1,3-diol-d5
While a specific detailed synthesis for 5-Propylbenzene-1,3-diol-d5 is not readily available in

the public domain, a feasible synthetic route can be adapted from established methods for the

synthesis of alkylresorcinols and their deuterated analogs. The following protocol is a proposed

method based on a general procedure for preparing deuterated alkylresorcinols.

Diagram of Proposed Synthetic Pathway

1,3-Dimethoxy-5-bromobenzene Grignard Reagent Formation
(Mg, THF) 1,3-Dimethoxy-5-phenylmagnesium bromide Reaction with Propionaldehyde-d6 1-(1,3-Dimethoxyphenyl)propan-1-ol-d6 Dehydration

(Acid catalyst) 1-(1,3-Dimethoxyphenyl)prop-1-ene-d5 Catalytic Deuteration
(D2, Pd/C) 1,3-Dimethoxy-5-propyl-d5-benzene Demethylation

(BBr3) 5-Propylbenzene-1,3-diol-d5
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Proposed synthetic route for 5-Propylbenzene-1,3-diol-d5.

Methodology:

Grignard Reagent Formation: 1,3-Dimethoxy-5-bromobenzene is reacted with magnesium

turnings in anhydrous tetrahydrofuran (THF) to form the corresponding Grignard reagent,

1,3-dimethoxy-5-phenylmagnesium bromide.

Reaction with Deuterated Aldehyde: The Grignard reagent is then reacted with

propionaldehyde-d6 at low temperature (e.g., -78 °C) to yield 1-(1,3-

dimethoxyphenyl)propan-1-ol-d6.

Dehydration: The resulting alcohol is dehydrated using an acid catalyst (e.g., p-

toluenesulfonic acid) with heating to produce 1-(1,3-dimethoxyphenyl)prop-1-ene-d5.

Catalytic Deuteration: The alkene is then subjected to catalytic deuteration using deuterium

gas (D₂) and a palladium on carbon (Pd/C) catalyst to give 1,3-dimethoxy-5-propyl-d5-

benzene.

Demethylation: Finally, the methyl ether groups are cleaved using a strong Lewis acid such

as boron tribromide (BBr₃) in an inert solvent like dichloromethane at low temperature to

afford the final product, 5-Propylbenzene-1,3-diol-d5.

Purification: The crude product is purified by column chromatography on silica gel.

Experimental Workflow: Quantification of
Cannabigerovarin (CBGV) using 5-Propylbenzene-1,3-
diol-d5 as an Internal Standard
5-Propylbenzene-1,3-diol-d5 is an effective internal standard for the accurate quantification of

related compounds, such as cannabigerovarin (CBGV), in various matrices, particularly in

cannabis and hemp products. The following workflow outlines a typical analytical procedure

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Diagram of Analytical Workflow
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Workflow for quantification using an internal standard.
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Methodology:

Sample Preparation:

A known amount of the sample matrix (e.g., cannabis flower, oil, or extract) is accurately

weighed.

A precise volume of a standard solution of 5-Propylbenzene-1,3-diol-d5 is added to the

sample.

The sample is extracted with a suitable organic solvent (e.g., a mixture of methanol and

acetonitrile).

The mixture is vortexed to ensure thorough extraction and then centrifuged to pellet solid

material.

The supernatant is collected, diluted if necessary, and filtered through a syringe filter (e.g.,

0.22 µm) into an autosampler vial.

LC-MS/MS Analysis:

The prepared sample is injected into a liquid chromatography system equipped with a

suitable column (e.g., a C18 reversed-phase column).

The analyte (CBGV) and the internal standard are separated chromatographically.

The eluent from the LC is introduced into a tandem mass spectrometer with an

electrospray ionization (ESI) source.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to

selectively detect and quantify the precursor-to-product ion transitions for both CBGV and

5-Propylbenzene-1,3-diol-d5.

Data Analysis:

The chromatographic peaks for both the analyte and the internal standard are integrated

to determine their respective areas.
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A calibration curve is generated by analyzing a series of standards with known

concentrations of CBGV and a constant concentration of the internal standard. The curve

is constructed by plotting the ratio of the peak area of the analyte to the peak area of the

internal standard against the concentration of the analyte.

The concentration of CBGV in the unknown sample is determined by calculating its peak

area ratio to the internal standard and interpolating this value on the calibration curve.

Conclusion
5-Propylbenzene-1,3-diol-d5 is a valuable tool for researchers and analytical chemists,

particularly in the field of cannabinoid analysis. Its structural similarity and mass difference

compared to its non-deuterated analog make it an excellent internal standard for correcting for

matrix effects and variations in sample preparation and instrument response in LC-MS/MS and

GC-MS methods. The proposed synthesis and analytical workflow provide a framework for its

effective utilization in a research or quality control setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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